![molecular formula C12H17Cl2N B2843628 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909327-53-2](/img/structure/B2843628.png)
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
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Overview
Description
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16ClN·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained through crystallization or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antihistamine Development
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride serves as a precursor in the synthesis of various antihistamines, including clocinizine and chlorcyclizine. These compounds are part of the diarylpiperazine group, known for their broad spectrum of therapeutic activities against allergic reactions.
- Case Study : Novel derivatives synthesized from this compound have demonstrated significant anti-allergic effects, particularly in models of allergic asthma and skin itching. Some derivatives outperformed levocetirizine, a well-known antihistamine, in terms of potency.
Antimicrobial and Antiviral Properties
Recent studies have investigated the potential antimicrobial and antiviral properties of derivatives synthesized from this compound. These compounds have shown promise in inhibiting various pathogens.
- Research Findings : Compounds incorporating the pyrazole moiety derived from this compound have been tested for antileishmanial and antimalarial activities. These studies aim to identify new therapeutic agents against these diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound can bind to histamine receptors, modulating their activity. This interaction is crucial for its application as an antihistamine.
- Enzyme Modulation : It may also influence enzymatic pathways involved in inflammatory responses, contributing to its therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)pyrrolidine
- 2-Methylpyrrolidine
- 4-Chlorobenzyl chloride
Uniqueness
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to the presence of both a chlorophenyl group and a methyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a chlorophenyl group. The presence of the chlorine atom and the methyl group on the pyrrolidine enhances its biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound modulates their activity, leading to various biological effects. The exact pathways depend on the specific application and biological context.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer research. Studies have evaluated its effects on cancer cell lines, demonstrating potential cytotoxic effects that could lead to new therapeutic strategies in oncology.
Anticonvulsant Effects
Recent studies have investigated the anticonvulsant properties of related compounds, suggesting that derivatives of this compound may hold potential for treating epilepsy. In animal models, these compounds exhibited significant activity in preventing seizures .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, indicating its potential as a new antimicrobial agent.
Case Study: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic development.
Applications in Medicine
The compound is being investigated for its role in developing new pharmaceuticals, particularly in the fields of oncology and infectious diseases. Its unique structure allows for modifications that could enhance its efficacy and reduce side effects.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGJFMUDPZLGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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